molecular formula C14H10FNO5 B6383031 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 1261888-66-7

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%

Cat. No. B6383031
CAS RN: 1261888-66-7
M. Wt: 291.23 g/mol
InChI Key: MOSUJJJJNUJESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%, also known as FMCPN, is an organic compound used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of approximately 133-137°C. FMCPN is a versatile compound with a variety of applications, including synthesis and characterization of organic compounds, as well as biochemical and physiological studies.

Scientific Research Applications

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including the synthesis and characterization of organic compounds, as well as biochemical and physiological studies. It has been used to synthesize 2-fluoro-5-methoxycarbonylbenzaldehyde and its derivatives, as well as to study the mechanism of action of various enzymes. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used in the synthesis of 2-fluoro-5-methoxycarbonylbenzyl alcohols, which have potential applications in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that the compound functions as an electron donor, donating electrons to the substrate in order to facilitate its conversion into the desired product. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% may act as an acid-base catalyst, facilitating the reaction of the substrate by protonation or deprotonation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% have not yet been fully studied. However, it is believed that the compound has potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, the compound is relatively stable and can be stored for long periods of time without decomposition. However, the compound is toxic and should be handled with care. Additionally, it is important to take safety precautions when working with 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%, as it is flammable and may react violently with certain chemicals.

Future Directions

The potential future directions for 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% are numerous. Further research is needed to fully understand the compound’s mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to explore the potential therapeutic applications of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%, such as its potential use in the treatment of cancer and Alzheimer’s disease. Additionally, further studies are needed to explore the potential applications of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in the synthesis of pharmaceuticals. Finally, further research is needed to explore the potential applications of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in the synthesis of other organic compounds.

Synthesis Methods

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% can be synthesized from 2-fluoro-5-methoxycarbonylbenzaldehyde and 2-nitrophenol in a three-step reaction. The first step involves the condensation of 2-fluoro-5-methoxycarbonylbenzaldehyde and 2-nitrophenol in the presence of a catalytic amount of piperidine to form an intermediate product. The intermediate product is then treated with anhydrous hydrogen chloride to give the desired product, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%. The reaction is typically carried out in anhydrous methanol.

properties

IUPAC Name

methyl 4-fluoro-3-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSUJJJJNUJESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686315
Record name Methyl 6-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol

CAS RN

1261888-66-7
Record name Methyl 6-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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